4-aminoquinoléines
4-Aminoquinolines are a class of organic compounds characterized by the presence of an amino group attached to the 4-position of the quinoline ring. These derivatives exhibit a variety of biological activities and have found applications in pharmaceuticals, particularly as antimalarial agents due to their activity against Plasmodium species. The quinoline nucleus provides these molecules with potent anti-inflammatory properties, making them valuable in treating inflammatory conditions. Additionally, 4-aminoquinolines possess antioxidant and cytotoxic effects, which make them promising candidates for further research in various therapeutic areas. Their chemical stability and ability to form hydrogen bonds contribute to their structural versatility, enabling the synthesis of a wide range of derivatives with diverse biological properties. These compounds are often used as intermediates in organic synthesis due to their functional group richness and potential to undergo multiple transformations.

Structure | Nom chimique | CAS | Le MF |
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1-3-(4-ethylbenzenesulfonyl)quinolin-4-ylpiperidine-4-carboxamide | 899356-04-8 | C23H25N3O3S |
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3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)-6-methylquinolin-4-amine | 899356-36-6 | C23H19ClN2O3S |
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3-(4-Ethylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline | 899356-03-7 | C21H22N2O2S |
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1-(3-Cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylic acid | 1351777-79-1 | C18H19N3O3 |
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Diethyl 4-(dimethylamino)quinoline-3,7-dicarboxylate | 1171932-85-6 | C17H20N2O4 |
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Ethyl 4-(diethylamino)-6,8-difluoroquinoline-3-carboxylate | 1216767-97-3 | C16H18F2N2O2 |
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Ethyl 4-(dimethylamino)-5,8-dimethoxyquinoline-3-carboxylate | 1216524-67-2 | C16H20N2O4 |
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Ethyl 4-(methylamino)-6-(trifluoromethyl)quinoline-3-carboxylate | 1215339-76-6 | C14H13F3N2O2 |
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Ethyl 4-(methylamino)-8-(trifluoromethyl)quinoline-3-carboxylate | 1216895-46-3 | C14H13F3N2O2 |
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N-Bidesethylchloroquine | 137433-27-3 | C14H18ClN3 |
Littérature connexe
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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